molecular formula C22H16N2O3 B14697568 2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione CAS No. 22293-97-6

2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione

Cat. No.: B14697568
CAS No.: 22293-97-6
M. Wt: 356.4 g/mol
InChI Key: GUCGJFGENQMUDL-UHFFFAOYSA-N
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Description

2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione is a complex organic compound that belongs to the class of pyrrolo[3,4-a]carbazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione typically involves multistep organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole structure . This is followed by further cyclization and functionalization steps to introduce the hydroxyethyl and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can lead to the formation of a ketone derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription . The compound’s hydroxyethyl group enhances its binding affinity to DNA, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione is unique due to its specific substituents, which enhance its biological activity and binding affinity to DNA. This makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

CAS No.

22293-97-6

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione

InChI

InChI=1S/C22H16N2O3/c25-11-10-24-21(26)18-15(13-6-2-1-3-7-13)12-16-14-8-4-5-9-17(14)23-20(16)19(18)22(24)27/h1-9,12,23,25H,10-11H2

InChI Key

GUCGJFGENQMUDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C4C(=C2)C5=CC=CC=C5N4)C(=O)N(C3=O)CCO

Origin of Product

United States

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